molecular formula C18H16FN3O2 B2358883 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-90-0

2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2358883
CAS No.: 946214-90-0
M. Wt: 325.343
InChI Key: OWEGEKAYULRVOE-UHFFFAOYSA-N
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Description

2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C18H16FN3O2 and its molecular weight is 325.343. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

The study of triazole derivatives, including compounds similar to 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate, has shown their capability to form self-assembled dimers in solid states through symmetrically equivalent interactions. Such interactions have been analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, revealing the influence of substituents on interaction energy and nucleophilic/electrophilic nature of groups within the molecules (Ahmed et al., 2020).

Synthesis and Characterization

The synthetic pathways and characterizations of triazole derivatives highlight the chemical versatility and potential applications of these compounds. For example, catalyst- and solvent-free synthesis methods have been developed for related compounds, showcasing efficient approaches for regioselective synthesis and structural analysis through X-ray structural and theoretical studies (Moreno-Fuquen et al., 2019). Such methodologies provide insights into the design and development of novel molecules with potential applications in various scientific fields.

Computational and Theoretical Studies

Computational studies on aromatic halogen-substituted compounds, including derivatives of triazoles, have been conducted to understand their energetically stable conformations, electron distribution, and potential applications in light harvesting and as novel inhibitor molecules (Mary et al., 2019). These studies use density functional theory (DFT) for geometry optimization and analysis of intermolecular interactions, demonstrating the compounds' potential in developing new technologies and therapeutic agents.

Electronic Properties and Radical Stabilization

The investigation of triazole groups and their electronic properties has shown that certain triazole derivatives can stabilize carbocations and radicals, affecting their electron-withdrawing and electron-donating capabilities. Such properties are crucial for understanding the chemical behavior of these compounds and their potential applications in organic synthesis and material science (Creary et al., 2017).

Properties

IUPAC Name

(2-fluorophenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-7-9-15(10-8-12)22-13(2)17(20-21-22)18(23)24-11-14-5-3-4-6-16(14)19/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGEKAYULRVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.